Cas no 2097912-03-1 (2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one)
![2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one structure](https://www.kuujia.com/scimg/cas/2097912-03-1x500.png)
2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one Chemical and Physical Properties
Names and Identifiers
-
- 2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
- 2-[[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl]-6-pyridin-4-ylpyridazin-3-one
- 2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
-
- Inchi: 1S/C20H20ClN5O/c21-17-13-23-10-5-19(17)25-11-6-15(7-12-25)14-26-20(27)2-1-18(24-26)16-3-8-22-9-4-16/h1-5,8-10,13,15H,6-7,11-12,14H2
- InChI Key: JVOFOGJRSHRMQD-UHFFFAOYSA-N
- SMILES: ClC1C=NC=CC=1N1CCC(CN2C(C=CC(C3C=CN=CC=3)=N2)=O)CC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 581
- XLogP3: 2.5
- Topological Polar Surface Area: 61.7
2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6594-1382-2mg |
2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one |
2097912-03-1 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6594-1382-30mg |
2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one |
2097912-03-1 | 30mg |
$119.0 | 2023-09-07 | ||
Life Chemicals | F6594-1382-3mg |
2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one |
2097912-03-1 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6594-1382-1mg |
2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one |
2097912-03-1 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6594-1382-15mg |
2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one |
2097912-03-1 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6594-1382-10μmol |
2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one |
2097912-03-1 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6594-1382-40mg |
2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one |
2097912-03-1 | 40mg |
$140.0 | 2023-09-07 | ||
Life Chemicals | F6594-1382-2μmol |
2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one |
2097912-03-1 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6594-1382-50mg |
2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one |
2097912-03-1 | 50mg |
$160.0 | 2023-09-07 | ||
Life Chemicals | F6594-1382-10mg |
2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one |
2097912-03-1 | 10mg |
$79.0 | 2023-09-07 |
2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one Related Literature
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137
-
Soumaila Zebret,Elena Torres,Enzo Terreno,Laure Guénée,Carmine Senatore,Josef Hamacek Dalton Trans., 2011,40, 4284-4290
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
Additional information on 2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
Comprehensive Analysis of 2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one (CAS No. 2097912-03-1)
The compound 2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one, identified by its CAS number 2097912-03-1, represents a significant advancement in the field of medicinal chemistry and drug discovery. This molecule, characterized by its unique pyridazine and piperidine core structures, has garnered attention for its potential applications in targeting specific biological pathways. Researchers and pharmaceutical developers are increasingly interested in its structure-activity relationship (SAR), which could pave the way for novel therapeutics.
One of the most intriguing aspects of this compound is its heterocyclic framework, which combines a 3-chloropyridinyl moiety with a pyridin-4-yl group. This structural arrangement is often associated with enhanced binding affinity and selectivity toward certain protein targets. Recent studies have explored its potential in modulating kinase activity, a hot topic in oncology and inflammatory disease research. The inclusion of a dihydropyridazinone ring further enhances its versatility, making it a candidate for small-molecule drug development.
In the context of current trends, the scientific community is actively investigating CAS 2097912-03-1 for its role in precision medicine. With the rise of AI-driven drug discovery, this compound has been flagged in computational screenings as a potential lead compound for further optimization. Its molecular weight and logP value align well with the Lipinski's Rule of Five, a critical consideration for oral bioavailability. These attributes make it a promising subject for high-throughput screening (HTS) campaigns.
Another area of interest is the compound's potential application in neurodegenerative disease research. The piperidine scaffold is a common feature in CNS-active drugs, and the presence of a chloropyridine group could influence blood-brain barrier (BBB) penetration. Researchers are also examining its metabolic stability and toxicity profile, which are essential for advancing it to preclinical stages. Given the growing demand for neuroprotective agents, this molecule could address unmet medical needs.
From a synthetic chemistry perspective, the preparation of 2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one involves multi-step organic synthesis protocols. Key steps include N-alkylation of the piperidine ring and cyclocondensation to form the dihydropyridazinone core. These methods are well-documented in recent patent literature, highlighting the compound's commercial and academic relevance. Optimizing its yield and purity remains a focus for industrial-scale production.
In summary, CAS 2097912-03-1 stands out as a multifaceted compound with broad implications for drug discovery and chemical biology. Its structural features align with contemporary research priorities, including targeted therapy and personalized medicine. As the scientific community continues to explore its potential, this molecule may soon emerge as a cornerstone in the development of next-generation therapeutics.
2097912-03-1 (2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one) Related Products
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)



